(2S)-3-(Oxolan-2-yl)butan-2-amine
Description
(2S)-3-(Oxolan-2-yl)butan-2-amine is a chiral amine characterized by a four-carbon backbone (butan-2-amine) with a tetrahydrofuran (oxolane) substituent at the third carbon. The stereochemistry at the second carbon is specified as (2S), which may influence its biological activity, solubility, and interaction with chiral receptors.
Properties
IUPAC Name |
(2S)-3-(oxolan-2-yl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLADAYKQFHBQP-WTIBDHCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C1CCCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Oxolan-2-yl)butan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxolane derivatives and butan-2-amine in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be incorporated to ensure the consistency and quality of the final product. This includes purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(Oxolan-2-yl)butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original amine group.
Scientific Research Applications
(2S)-3-(Oxolan-2-yl)butan-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-(Oxolan-2-yl)butan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share structural motifs with (2S)-3-(Oxolan-2-yl)butan-2-amine but differ in backbone length, substituents, or stereochemistry:
| Compound Name | Backbone Chain | Substituent Position | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | LogP (Octanol/Water) |
|---|---|---|---|---|---|---|
| This compound | Butan-2-amine | C3 | Oxolane, Amine | C₈H₁₇NO | ~155.2 (estimated) | ~1.8 (estimated) |
| 3-[(2S)-Oxolan-2-yl]propan-1-amine HCl | Propan-1-amine | C3 | Oxolane, Amine (HCl salt) | C₇H₁₆ClNO | 165.7 | N/A |
| (2S)-3-Methyl-1-phenylbutan-2-amine | Butan-2-amine | C3 (methyl), C1 (aryl) | Phenyl, Amine | C₁₁H₁₇N | 163.26 | 2.59 |
Key Observations :
- Backbone Length : The propan-1-amine analog () has a shorter carbon chain than the target compound, which may reduce steric hindrance but limit binding affinity in receptor interactions.
- Substituent Effects : The phenyl group in (2S)-3-methyl-1-phenylbutan-2-amine () increases hydrophobicity (LogP = 2.59) compared to the oxolane-containing compounds. The oxolane ring in the target compound likely enhances water solubility due to its oxygen atom, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
